2-Amino-5-bromopyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC13607620
Molecular Formula: C5H5BrN4O
Molecular Weight: 217.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN4O |
|---|---|
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | 2-amino-5-bromopyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C5H5BrN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10) |
| Standard InChI Key | FMESDQDXPZFXEC-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)N)C(=O)N)Br |
| Canonical SMILES | C1=C(C(=NC(=N1)N)C(=O)N)Br |
Introduction
Overview
2-Amino-5-bromopyrimidine-4-carboxamide (CAS: 2096986-20-6) is a brominated pyrimidine derivative with a carboxamide functional group. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and nucleoside analogs . Its molecular structure combines a pyrimidine ring with bromine and carboxamide substituents, enabling diverse reactivity for further functionalization.
Chemical Identity and Structural Properties
Molecular Characteristics
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Molecular Formula:
Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Solid (white to off-white powder) | |
| Melting Point | Not reported | |
| Solubility | Limited data; likely polar solvents | |
| Stability | Stable under recommended storage |
Synthesis and Reactivity
Synthetic Routes
2-Amino-5-bromopyrimidine-4-carboxamide is synthesized via functionalization of pyrimidine precursors. Key methods include:
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Bromination of Pyrimidine Derivatives:
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Halogenation of Hydroxypyrimidines:
Key Reactivity
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Nucleophilic Substitution: The bromine atom at position 5 facilitates Suzuki-Miyaura coupling or Ullmann reactions for aryl group introduction .
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Carboxamide Functionalization: The carboxamide group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond donor in molecular recognition .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
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The compound’s pyrimidine core is a scaffold for kinase inhibitors targeting CK2 and TBK1, implicated in cancer and inflammatory diseases .
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Example: Ethyl 5-bromopyrimidine-4-carboxylate (a related derivative) is used in synthesizing CX-5011, a CK2 inhibitor with antitumor activity .
Nucleoside Analog Synthesis
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Brominated pyrimidines are precursors for antiviral and anticancer nucleosides. The carboxamide group enhances solubility and target binding .
Future Directions
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